3-Bromocamphor

描述

Molecular Architecture and Stereochemical Configuration

This compound represents a halogenated derivative of the naturally occurring monoterpene camphor, characterized by the molecular formula C₁₀H₁₅BrO and a molecular weight of 231.13 grams per mole. The compound features a bicyclic structure based on the bicyclo[2.2.1]heptane framework, specifically designated as 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one according to International Union of Pure and Applied Chemistry nomenclature. This structural arrangement places the bromine substituent at the C-3 position of the norbornane skeleton, while maintaining the characteristic ketone functionality at the C-2 position inherited from the parent camphor molecule.

The stereochemical complexity of this compound arises from the presence of three defined stereocenters within its molecular framework. The absolute configuration of the compound has been established through comprehensive crystallographic studies, revealing the presence of both endo and exo configurational forms. The endo form, which represents the thermodynamically more stable configuration, exhibits the systematic name (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one for the (+)-enantiomer. This stereochemical assignment was definitively established through rigorous X-ray crystallographic analysis, which confirmed earlier non-rigorous assignments using both chemical and crystallographic techniques.

The molecular geometry demonstrates significant deviation from planarity due to the constrained bicyclic structure. The norbornane skeleton adopts a characteristic boat-like conformation, with the bromine substituent occupying either an endo or exo orientation relative to the bicyclic framework. Literature investigations indicate that the endo form exhibits greater thermodynamic stability compared to the exo configuration, with the endo isomer being preferentially formed during bromination reactions of the parent camphor molecule. The specific rotation values provide additional confirmation of the stereochemical integrity, with the (+)-enantiomer exhibiting [α]₂₀/D values ranging from +130° to +145° when measured in ethanol solution at a concentration of 2 grams per 100 milliliters.

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Defined Stereocenters | 3/3 | |

| Absolute Configuration (endo) | (1R,3S,4S) | |

| Specific Rotation [α]₂₀/D | +130° to +145° (c=2, EtOH) | |

| Thermodynamically Stable Form | endo |

Crystallographic Analysis via X-ray Diffraction

The crystal structure of this compound has been subjected to extensive crystallographic investigation, providing detailed insights into its solid-state organization and molecular packing arrangements. Single crystal X-ray diffraction studies have established that crystals of (+)-3-bromocamphor adopt a monoclinic crystal system belonging to the space group P2₁. The unit cell parameters have been precisely determined, revealing lattice constants of a = 7.36 Å, b = 7.59 Å, c = 9.12 Å, with a monoclinic angle β = 94.1°, and containing two molecules per unit cell (Z = 2).

The crystallographic analysis has provided fundamental understanding of the absolute configuration of the key monoterpene camphor through detailed examination of the brominated derivative. The crystal structure determination achieved high precision with a reliability factor (R-value) of 0.071 for 836 visually-estimated reflection intensities, confirming the robustness of the structural assignment. This level of accuracy was sufficient to establish unambiguously the absolute configuration of the parent (+)-camphor molecule, which holds critical importance in the stereochemical correlation of monoterpenes.

The molecular packing within the crystal lattice reveals specific intermolecular interactions that stabilize the solid-state structure. The crystals exhibit well-defined cleavage along the (001) plane, and the growth axis has been identified as the b-axis, with the crystal demonstrating a tendency toward elongation along this direction. Physical examination of the crystalline material reveals formation of crystals from benzene solution with a characteristic melting point of 76°C. The crystals possess a camphor-like odor and taste, and exhibit photosensitivity, undergoing discoloration upon prolonged exposure to light.

Nuclear quadrupole resonance studies have provided additional structural insights, particularly regarding the orientation of carbon-bromine bonds within the crystal lattice. These investigations revealed the presence of two non-equivalent carbon-bromine directions, with an angle of 52° between them. The crystallographic data indicates that the alternating current plane bisects the angle between these two carbon-bromine directions, providing validation for the structural assignments derived from diffraction studies.

Comparative Study of Enantiomeric Forms

The enantiomeric forms of this compound exhibit distinct physical and optical properties that enable their differentiation and characterization. The compound exists in both (+) and (-) enantiomeric forms, with each displaying characteristic optical rotation values that serve as reliable indicators of enantiomeric purity and absolute configuration. The (+)-enantiomer, systematically designated as (1R)-endo-(+)-3-bromocamphor, exhibits a positive specific rotation of approximately +137.5° when measured at the sodium D-line in ethanol solution. This substantial optical activity reflects the significant asymmetry introduced by the combination of the inherent camphor chirality and the additional stereocenter created by bromine substitution.

Comparative crystallographic studies have demonstrated the ability of certain chiral selectors to discriminate between enantiomers of this compound. Deoxycholic acid has been shown to exhibit remarkable enantioselectivity, capable of discriminating between R and S enantiomers of endo-3-bromocamphor and selectively forming well-ordered 1:1 adducts with only the S-enantiomers from racemic mixtures. This selective complexation behavior provides valuable insights into the molecular recognition mechanisms and highlights the subtle differences in intermolecular interactions between enantiomeric forms.

The racemic form of this compound presents unique characteristics that distinguish it from the individual enantiomers. Racemic this compound exhibits a significantly lower melting point range of 48-53°C compared to the optically active forms, which typically melt at 71-76°C. This substantial difference in thermal behavior reflects the different crystal packing arrangements adopted by the racemic mixture compared to the enantiopure crystals. The racemic form demonstrates susceptibility to fusion at room temperature, indicating weaker intermolecular forces in the mixed enantiomer crystal structure.

Raman optical activity studies have provided additional evidence for the structural differences between enantiomeric forms. Solutions of (+)-3-bromocamphor in dichloromethane and (-)-3-bromocamphor-π-sulphonic acid in water exhibit similar Raman circular intensity differential bands between 800 and 930 cm⁻¹, but with opposite signs. These spectroscopic signatures originate from vibrations of the molecular skeleton in the vicinity of the bromine atom, demonstrating that Raman optical activity can effectively correlate absolute configurations by directly probing specific molecular framework regions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy has proven particularly valuable for elucidating the detailed molecular architecture and conformational behavior of the compound. Proton nuclear magnetic resonance analysis reveals characteristic resonance patterns that confirm the bicyclic structure and bromine substitution pattern.

Detailed proton nuclear magnetic resonance studies of endo-3-bromocamphor have identified specific coupling patterns and chemical shift assignments for individual protons within the molecular framework. The H-3 proton, directly bonded to the carbon bearing the bromine substituent, appears as a double-double-doublet at δ 4.619 parts per million with coupling constants of J = 4.8, 2.1, and 1.0 hertz. The bridgehead H-4 proton resonates at δ 2.298 parts per million as a triplet with J = 4.5 hertz coupling. The H-5 protons exhibit distinct chemical shifts and coupling patterns, with the exo proton at δ 1.876 parts per million displaying complex multiplicity (ddddd, J = 13.3, 11.4, 5.1, 4.4, 2.0 hertz) and the endo proton at δ 2.081 parts per million showing simpler coupling (ddd, J = 13.4 hertz).

The nuclear magnetic resonance analysis has revealed interesting long-range coupling phenomena that provide insights into the molecular conformation and electronic effects. A notable 1.0 hertz long-range coupling has been observed between the 3-exo proton and the 6-exo proton, representing a five-bond relationship. This coupling appears to result from the specific alignment of the C6-H6exo bond with the π orbital of the carbonyl π bond on C2, demonstrating the importance of through-space and through-bond electronic interactions in determining spectroscopic properties.

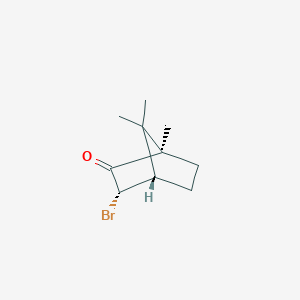

Structure

3D Structure

属性

IUPAC Name |

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGUMDNKHJLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=O)C2Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 樟脑单溴化物的制备通常涉及樟脑的溴化。一种常见的方法是在催化剂存在下使樟脑与溴反应。 一种环境友好的方法是在升高的温度下使用溴化钾和溴酸钾的混合物,并在硫酸和乙酸的存在下进行反应 。这种方法避免了使用元素溴,并减少了有害副产物的产生。

工业生产方法: 樟脑单溴化物的工业生产遵循类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可确保产品的高产率和纯度。溴化过程经过仔细控制,以最大限度地减少不希望的副产物的形成,并确保生产过程的安全性。

化学反应分析

反应类型: 樟脑单溴化物会发生各种化学反应,包括:

取代反应: 樟脑单溴化物中的溴原子可以被其他亲核试剂(例如氢氧根离子)取代,从而形成樟脑衍生物。

常用试剂和条件:

取代反应: 通常涉及亲核试剂(如氢氧根离子)在水溶液或醇溶液中进行。

氧化反应: 在受控条件下使用 DMSO 和碳酸钠等氧化剂。

主要形成的产物:

取代反应: 樟脑衍生物,其中不同的官能团取代了溴原子。

氧化反应: 樟脑醌,一种在有机合成和光化学中具有应用的化合物。

科学研究应用

Organic Synthesis

3-Bromocamphor serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple transformations, making it a valuable building block in synthetic chemistry.

Case Study: Reductive Debromination

A study investigated the reductive debromination of endo-(+)-3-bromocamphor using primary amines like ethanolamine and ethylene diamine. The reaction was conducted without organic solvents or metals, demonstrating an environmentally friendly approach. The results showed that the polarity of the amine significantly influenced the debromination efficiency, with ethanolamine yielding higher isolated products .

Key Findings:

- Ethanolamine and ethylene diamine effectively debrominate this compound.

- The optimal molar ratio of this compound to ethanolamine was found to be 1:10.

- The reaction mechanism was elucidated using DFT calculations, revealing a radical pathway favoring more polar amines .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis due to its chiral nature. It can be transformed into various chiral intermediates, which are crucial for producing enantiomerically pure compounds.

Case Study: Chiral Ligands

In another study, camphor-derived imino alcohols were synthesized from this compound and used as precursors for chiral aryl phosphates. These compounds serve as bidentate ligands in asymmetric catalysis, highlighting the significance of this compound in developing new catalytic systems .

Applications:

- Synthesis of chiral aryl phosphates.

- Use as ligands in metal-catalyzed asymmetric reactions.

Photochemical Applications

Research has shown that this compound can be applied in photodissociation studies. It has been successfully oriented using electrostatic fields, allowing for controlled photochemical reactions.

Case Study: Spatial Orientation

A study explored the spatial orientation of (R)-3-bromocamphor under electrostatic hexapole conditions, demonstrating its potential in photochemical applications where precise control over molecular orientation is required .

Implications:

- Enhances understanding of molecular interactions in photochemical processes.

- Potential applications in materials science and molecular electronics.

Coordination Chemistry

This compound has been employed in coordination chemistry to create chiral coordination compounds. Its ability to form stable complexes with metal ions has been exploited for enantioselective synthesis.

Case Study: Chiral Coordination Complexes

The first successful resolution of a chiral coordination compound involved this compound-10-sulfonate salt, which confirmed its utility in creating enantiomerically pure metal complexes .

Significance:

- Facilitates the development of new chiral catalysts.

- Contributes to advancements in stereochemistry and coordination chemistry.

Data Summary Table

作用机制

樟脑单溴化物的确切作用机制尚不完全清楚。 据信它与离子通道和酶等分子靶点相互作用。 樟脑单溴化物中的溴原子可能会增强其反应性和对特定分子靶点的结合亲和力,从而导致其观察到的生物学效应 .

类似化合物:

樟脑: 一种广泛用于医药和工业的双环单萜酮.

樟脑醌: 樟脑的氧化衍生物,在光化学和有机合成中具有应用.

独特性: 樟脑单溴化物由于只有一个溴原子,因此具有独特的化学和生物学特性。其进行特定取代和氧化反应的能力使其成为有机合成中的宝贵化合物。此外,其潜在的生物活性和历史上的药用价值突出了其在科学研究中的重要性。

相似化合物的比较

Structural and Reactivity Comparisons

The table below compares 3-bromocamphor with structurally related camphor derivatives:

Reaction Efficiency with Primary Amines

This compound undergoes reductive debromination with primary amines to form camphanimines. The table below contrasts its reactivity with ethanolamine and n-hexylamine:

Key Findings :

- Polarity and Boiling Point: Amines with high polarity (e.g., ethanolamine) and sufficient boiling points (>130°C) achieve optimal debromination yields. Lower-polarity amines (e.g., n-hexylamine) require higher activation energy, reducing efficiency .

- Steric Effects : Bulky amines (e.g., cyclohexylamine) yield <15% due to hindered access to the C-Br bond .

- Radical Mechanism : DFT studies confirm a radical pathway for debromination, initiated by homolytic C-Br bond cleavage (bond dissociation enthalpy: ~293 kJ/mol) .

生物活性

3-Bromocamphor, a brominated derivative of camphor, has garnered interest in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its bicyclic structure with a bromine atom at the third position. Its molecular formula is CHBrO, and it has a molecular weight of approximately 231.13 g/mol. This article delves into the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Key Findings:

- Bacterial Strains Tested : Studies have reported activity against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported as low as 25 µg/mL against specific strains, indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Research Insights:

- Cytokine Inhibition : Studies indicate that this compound can reduce levels of TNF-α and IL-6 in vitro, which are key players in inflammatory responses.

- Potential Applications : These properties suggest its utility in developing treatments for inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has also been explored, albeit with varying results across different studies.

Case Studies:

- In Vitro Testing : In studies involving human cancer cell lines (e.g., glioblastoma SF-295, ovarian OVCAR-8), this compound did not exhibit significant cytotoxicity at concentrations up to 5 µg/mL .

- Comparative Analysis : When compared to other camphor derivatives, some derivatives showed better activity against cancer cell lines, suggesting that while this compound has some potential, further modifications may enhance efficacy .

The synthesis of this compound can be achieved through various methods, including bromination of camphor under controlled conditions. The unique stereochemistry of this compound contributes significantly to its biological activities.

Synthesis Methods:

- Bromination Reaction : Direct bromination of camphor using bromine in an inert solvent.

- Alternative Routes : Other synthetic pathways include the use of catalytic systems that enhance yield and selectivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds derived from camphor.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Camphor | Bicyclic ketone | Widely used as a fragrance |

| 2-Bromocamphor | Bicyclic ketone | Bromine at position 2; different bioactivity |

| Camphorquinone | Oxidized form of camphor | Exhibits different reactivity patterns |

常见问题

Q. What are the key considerations for synthesizing 3-bromocamphor, and how can its purity be verified experimentally?

Methodological Answer:

Q. How can researchers characterize the electronic effects of bromine substitution in this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .

Advanced Research Questions

Q. How do contradictions between experimental and theoretical data for this compound’s transient anion states arise, and how can they be resolved?

Methodological Answer:

Q. What mechanistic insights explain the debromination of this compound with primary amines?

Methodological Answer:

- Proposed Mechanism :

- Experimental Validation :

Q. How can researchers address discrepancies in bromination product distributions under varying reaction conditions?

Methodological Answer:

- Case Study : Acid-catalyzed bromination of this compound yields unexpected tribrominated products (e.g., 3,9,9-tribromocamphor) due to radical intermediates or Wagner-Meerwein rearrangements .

- Mitigation Strategies :

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。